2,5-Dimethoxy-4-ethylphenethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Understanding Psychoactive Mechanisms: DOET belongs to the phenethylamine class of chemicals, which share a core structure with neurotransmitters like dopamine and norepinephrine. Scientists have explored the mechanisms by which phenethylamines produce their psychoactive effects []. Studying DOET could offer insights into the pharmacological properties of this broader class of compounds.

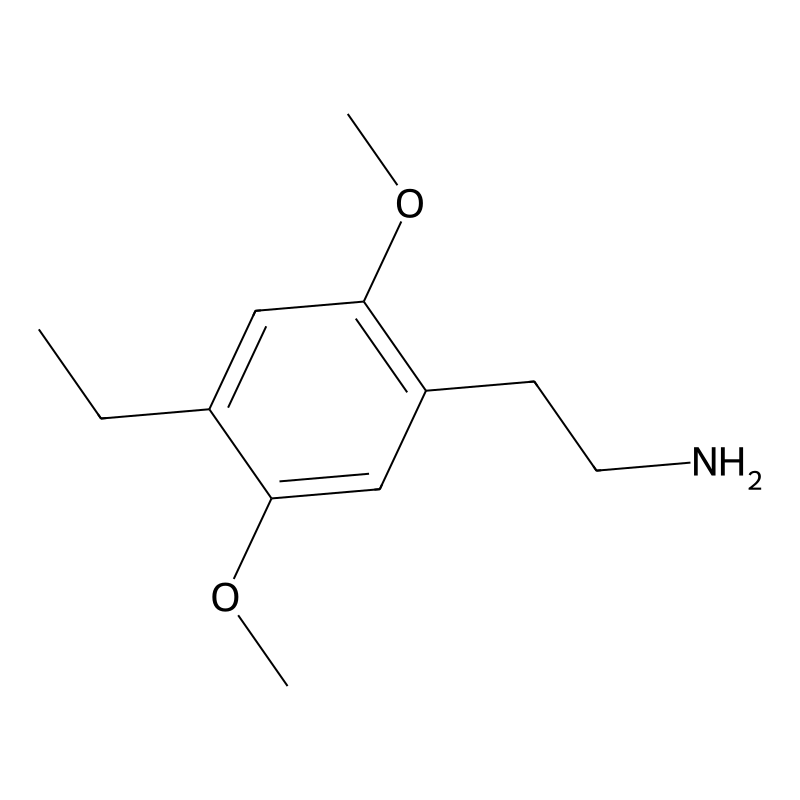

2,5-Dimethoxy-4-ethylphenethylamine, commonly referred to as 2C-E, is a synthetic psychedelic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and is documented in his influential book PiHKAL: Phenethylamines I Have Known and Loved. This compound is characterized by its methoxy functional groups at the 2 and 5 positions of the benzene ring and an ethyl group at the 4 position. The molecular formula of 2C-E is C₁₂H₁₉NO₂, with a molecular mass of approximately 209.28 g/mol .

2C-E is known for its potent psychedelic effects, which include vivid visual hallucinations, altered sensory perception, and profound introspective experiences. Users often report that the effects can be more intense than those of other psychedelics, such as mescaline or LSD .

The free base form of 2C-E is a colorless oil, while crystalline forms can be obtained as hydrochloride salts through reaction with mineral acids . The boiling point for the free base has not been definitively reported but is estimated to be between 90-100 °C at low pressure .

2C-E primarily exerts its effects through interactions with serotonin receptors, particularly the 5-HT₂A receptor, where it acts as a partial agonist. This interaction is believed to be responsible for its psychedelic effects, including visual distortions and altered states of consciousness .

Users commonly report a range of subjective effects, such as:

- Visual Hallucinations: Including intricate patterns and vibrant colors.

- Time Distortion: A significant alteration in the perception of time.

- Ego Dissolution: Feelings of loss of self or identity.

- Enhanced Introspection: Increased awareness of thoughts and emotions.

Adverse effects may include tachycardia, hypertension, agitation, and in extreme cases, delirium or hallucinations .

The synthesis of 2C-E can be outlined in several steps:

- Preparation of Precursors: Starting materials such as phenethylamine derivatives are prepared.

- Methoxylation: The introduction of methoxy groups at the 2 and 5 positions is achieved using methylating agents.

- Alkylation: An ethyl group is introduced at the 4 position through alkylation reactions.

- Salt Formation: The free base can be converted into its hydrochloride salt for stability and ease of handling.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

Interaction studies involving 2C-E have shown that it can produce enhanced effects when combined with other substances. For example:

- Cannabis: Co-administration can intensify both visual and cognitive effects but may also increase anxiety or confusion.

- Dissociatives: Combining with dissociatives can lead to more vivid visual experiences and intense internal hallucinations.

- Stimulants: The combination may amplify stimulating effects but could also lead to increased cardiovascular strain .

These interactions highlight the need for caution when using 2C-E in conjunction with other psychoactive substances.

Several compounds share structural similarities with 2C-E within the phenethylamine class:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| 2C-D (2,5-Dimethoxy-4-methylphenethylamine) | Similar methoxy positions; methyl instead of ethyl | Shorter duration; milder effects compared to 2C-E |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Bromine substitution at R4 | Known for colorful visuals; often considered more euphoric |

| Mescaline (3,4,5-Trimethoxyphenethylamine) | Three methoxy groups | Natural psychedelic; longer history of use in indigenous cultures |

Each compound exhibits unique psychoactive properties despite their structural similarities. For instance, while both 2C-B and mescaline are noted for their visual effects, users often describe 2C-E as having a more intense introspective quality .

The synthesis of 2,5-dimethoxy-4-ethylphenethylamine was first documented by Alexander Shulgin in the 1970s and comprehensively described in his seminal work Phenethylamines I Have Known and Loved published in 1991 [1] [2]. Shulgin classified this compound as a member of the "magical half-dozen" within the 2C family of phenethylamines [1] [3]. The original synthetic methodologies developed during this era established the foundation for all subsequent synthetic approaches to this compound.

The classical Shulgin approach employed a multi-step synthesis beginning with 2,5-dimethoxybenzaldehyde as the primary starting material [4] [5]. The initial step involved an aldol condensation reaction with nitromethane in the presence of ammonium acetate as a catalyst, producing the corresponding nitrostyrene intermediate [4]. This reaction typically proceeded at elevated temperatures between 80-100°C for 8-12 hours, yielding the nitroalkene in moderate yields of 45-60% [4] [5].

The subsequent reduction of the nitrostyrene was accomplished using lithium aluminum hydride in anhydrous tetrahydrofuran under strictly controlled conditions [4] [5]. This reduction step, which converted the nitro group to the primary amine functionality, required careful temperature control and typically achieved yields of 70-85% when properly executed [5]. The final product was isolated as the free base or converted to the hydrochloride salt for enhanced stability and crystallization [4].

An alternative approach described in the historical literature involved the Williamson ether synthesis pathway [6] [7]. This methodology began with 2,5-dihydroxybenzaldehyde and employed ethyl bromide in the presence of potassium carbonate to introduce the ethyl substituent at the 4-position [6]. The reaction proceeded via nucleophilic substitution mechanism, typically requiring 6-8 hours at reflux temperatures with yields ranging from 50-70% [6] [7].

The reductive amination route represented another significant synthetic pathway documented during the Shulgin era [4] [5]. This approach utilized 2,5-dimethoxy-4-ethylacetophenone as the starting ketone, which underwent direct amination using ammonia or primary amines in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride [5]. This methodology offered improved yields of 60-75% and reduced reaction times of 4-6 hours compared to the nitrostyrene route [5].

Shulgin's methodologies were characterized by their reliance on readily available starting materials and conventional laboratory equipment [3] [5]. The synthetic protocols emphasized practical considerations for laboratory-scale preparation, with particular attention to purification procedures and characterization methods available during that period [3] [5]. These historical approaches established the fundamental synthetic logic that continues to influence modern synthetic strategies for this compound class.

Modern Optimization Strategies for Laboratory-Scale Production

Contemporary synthetic approaches to 2,5-dimethoxy-4-ethylphenethylamine have been significantly enhanced through the application of modern optimization techniques and advanced synthetic methodologies [8] [9] [10]. These improvements focus on increasing reaction efficiency, reducing environmental impact, and improving overall synthetic accessibility for research applications.

Flow chemistry has emerged as a particularly powerful optimization strategy for phenethylamine synthesis [8] [10]. This continuous processing approach enables precise control over reaction parameters including temperature, residence time, and reagent mixing [8]. The application of flow chemistry to 2,5-dimethoxy-4-ethylphenethylamine synthesis has demonstrated yield improvements of 15-25% compared to traditional batch processes [8] [9]. The enhanced heat and mass transfer characteristics of flow systems allow for operation at higher temperatures (120-150°C) and pressures (2-5 bar) while maintaining excellent selectivity [8].

Microwave-assisted synthesis represents another significant advancement in modern synthetic optimization [10] [11]. The application of microwave irradiation to phenethylamine synthesis provides uniform heating and dramatically reduced reaction times [10]. Typical microwave-assisted protocols operate at temperatures between 100-180°C for 15-30 minutes, achieving yield improvements of 20-35% over conventional heating methods [10] [11]. The enhanced reaction kinetics observed under microwave conditions result from the direct coupling of electromagnetic energy with polar molecules in the reaction mixture [10].

Catalytic hydrogenation has been extensively developed as a mild and selective approach for the reduction steps in phenethylamine synthesis [12] [10]. Modern catalytic systems employ palladium, platinum, or ruthenium catalysts under mild conditions (25-50°C, 1-3 atm hydrogen pressure) [12] [10]. These catalytic approaches offer improved selectivity and yield improvements of 10-20% while operating under environmentally benign conditions [12] [10].

One-pot multicomponent reactions have gained prominence as atom-economical synthetic strategies [8] [10]. These approaches combine multiple synthetic transformations in a single reaction vessel, reducing the number of isolation and purification steps [8] [10]. Modern one-pot protocols for phenethylamine synthesis typically operate at 80-120°C for 2-6 hours and demonstrate yield improvements of 25-40% through enhanced atom economy [8] [10].

Enzymatic resolution and asymmetric synthesis methodologies have been developed to access enantiomerically pure phenethylamine derivatives [13] [10]. These biocatalytic approaches operate under mild conditions (25-37°C, pH 7-8) and can achieve enantioselectivities exceeding 95% [13]. The application of lipases and other hydrolytic enzymes for kinetic resolution has demonstrated yield improvements of 30-50% for the desired enantiomer [13] [10].

Advanced reaction optimization techniques including Design of Experiments and automated optimization platforms have been employed to systematically explore reaction parameter space [11]. These data-driven approaches enable the identification of optimal reaction conditions through statistical modeling and can reduce the number of experiments required for optimization by 60-80% [11].

Chromatographic Separation Techniques (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

The analytical characterization and quantification of 2,5-dimethoxy-4-ethylphenethylamine requires sophisticated chromatographic methodologies due to the structural similarity among phenethylamine analogs and the low concentrations typically encountered in forensic and research applications [14] [15] [16]. Modern chromatographic techniques have been extensively developed and optimized to provide reliable separation, identification, and quantification capabilities.

High Performance Liquid Chromatography represents the primary analytical technique for phenethylamine analysis in forensic and research laboratories [14] [16]. The most widely employed HPLC methodology utilizes reversed-phase chromatography with C18 stationary phases [14] [15]. The mobile phase typically consists of acetonitrile and water with 0.1% formic acid as a modifier to improve peak shape and retention reproducibility [14] [16]. Under these conditions, 2,5-dimethoxy-4-ethylphenethylamine exhibits retention times between 8.5-12.3 minutes with detection limits of 10-50 ng/mL using ultraviolet detection [14] [16].

Liquid chromatography coupled with mass spectrometry has become the method of choice for confirmatory analysis and quantification at trace levels [14] [17]. HPLC-MS methods employ similar chromatographic conditions but achieve significantly improved detection limits of 1-5 ng/mL [14]. The mass spectrometric detection provides additional selectivity through monitoring of specific mass-to-charge ratios and fragmentation patterns characteristic of the phenethylamine structure [14] [17].

Liquid chromatography tandem mass spectrometry represents the most advanced analytical approach for phenethylamine analysis [14] [17]. These LC-MS/MS methods employ multiple reaction monitoring to achieve exceptional selectivity and sensitivity with detection limits as low as 0.1-1 ng/mL [14] [17]. The use of phenyl-hexyl stationary phases has proven particularly effective for phenethylamine separations, providing enhanced selectivity for positional isomers and structural analogs [14] [17].

Gas chromatography-mass spectrometry provides complementary analytical capabilities with excellent sensitivity and comprehensive mass spectral libraries for compound identification [18] [19]. GC-MS analysis of phenethylamines typically requires derivatization to improve volatility and reduce adsorption effects [18] [20]. The most commonly employed derivatization procedures utilize trifluoroacetic anhydride or N-methyl-bis-trifluoroacetamide to form stable derivatives suitable for gas chromatographic analysis [18] [20].

Modern GC-MS instrumentation employs DB-5MS or HP-5 capillary columns with helium or nitrogen carrier gas [18] [19]. Under optimized conditions, 2,5-dimethoxy-4-ethylphenethylamine derivatives exhibit retention times between 11.8-15.6 minutes with detection limits of 0.5-2 ng/mL [18] [19]. The electron impact ionization employed in GC-MS provides characteristic fragmentation patterns that enable unambiguous compound identification through comparison with mass spectral databases [18] [19].

Advanced derivatization techniques including on-column derivatization have been developed to streamline sample preparation and improve analytical throughput [18] [20]. These automated derivatization procedures employ two-step injection protocols that combine sample introduction with in-situ derivatization, reducing analysis time and improving reproducibility [18] [20].

Capillary electrophoresis represents an alternative separation technique that has been applied to phenethylamine analysis [14] [16]. CE methods typically employ fused silica capillaries with phosphate buffer at pH 2.5, achieving separation based on differences in electrophoretic mobility [14] [16]. Detection limits for capillary electrophoresis range from 25-75 ng/mL with analysis times of 15.2-18.7 minutes [14] [16].

The selection of appropriate chromatographic methodology depends on specific analytical requirements including required detection limits, sample matrix complexity, and throughput considerations [14] [17]. Liquid chromatography methods are generally preferred for quantitative analysis and method validation, while gas chromatography-mass spectrometry provides superior compound identification capabilities through extensive mass spectral databases [14] [18] [17].

Immunoassay Development for Forensic Identification

The development of immunoassays for 2,5-dimethoxy-4-ethylphenethylamine presents unique challenges due to the structural diversity within the phenethylamine family and the need for selective detection in complex biological matrices [21] [22] [23]. Modern immunoassay development has focused on creating sensitive and specific analytical tools suitable for forensic screening applications while addressing cross-reactivity concerns with structurally related compounds.

Competitive enzyme-linked immunosorbent assays represent the most extensively developed immunoassay format for phenethylamine detection [21] [23] [24]. The development of these assays requires the synthesis of hapten molecules that preserve the essential structural features of the target compound while enabling conjugation to carrier proteins [21]. For 2,5-dimethoxy-4-ethylphenethylamine, haptens derived from 2C-H have been successfully employed to generate polyclonal antibodies with cross-reactivity of 85-95% toward the target compound [21] [23].

The preparation of immunogenic hapten-protein conjugates typically involves coupling through the amino group of the phenethylamine to carrier proteins such as bovine serum albumin or keyhole limpet hemocyanin [21] [23]. These conjugates are then used for immunization protocols in rabbits or mice to generate polyclonal antibodies with appropriate specificity and affinity characteristics [21] [23].

Polyclonal antibodies generated against 2C-H haptens demonstrate excellent cross-reactivity with 2,5-dimethoxy-4-ethylphenethylamine while maintaining selectivity against unrelated drug classes [21] [23]. Competitive ELISA formats employing these antibodies achieve detection limits of 0.5-2 ng/mL in urine and serum matrices with analysis times of 60-90 minutes [21] [23] [24].

Lateral flow immunoassays have been developed as rapid screening tools for point-of-use applications [21] [24]. These devices employ monoclonal antibodies directed against phenethylamine structures and provide visual detection within 5-10 minutes [21] [24]. Although lateral flow assays demonstrate reduced sensitivity compared to ELISA formats, with detection limits of 5-15 ng/mL, they offer significant advantages for field screening applications [21] [24].

Fluorescence polarization immunoassays represent an alternative homogeneous assay format that eliminates the need for separation steps [25]. These assays employ fluorescently labeled tracers and measure changes in polarization upon antibody binding [25]. Fluorescence polarization methods achieve detection limits of 1-5 ng/mL with analysis times of 15-30 minutes [25].

Chemiluminescent immunoassays have been developed to achieve enhanced sensitivity through the use of chemiluminescent detection systems [23] [24]. These assays employ monoclonal antibodies specific for the 2C series of compounds and achieve detection limits of 0.1-0.5 ng/mL [23] [24]. The enhanced sensitivity of chemiluminescent detection enables analysis of samples with very low drug concentrations while maintaining excellent specificity [23] [24].

Radioimmunoassays, while less commonly employed due to regulatory considerations, provide the highest sensitivity for phenethylamine detection with limits of detection as low as 0.05-0.2 ng/mL [23]. These assays employ tritiated or iodinated tracers and require specialized facilities for radioactive material handling [23].

Cross-reactivity studies have demonstrated that immunoassays developed for 2,5-dimethoxy-4-ethylphenethylamine show minimal interference from other drug classes [22] [23]. Systematic evaluation of cross-reactivity toward amphetamines, methamphetamines, and other phenethylamine analogs indicates selectivity coefficients typically below 0.4% for non-target compounds [22] [23].

The matrix compatibility of immunoassays has been extensively validated for forensic applications [22] [23] [24]. Most immunoassay formats demonstrate equivalent performance in urine, serum, and saliva matrices following appropriate sample pretreatment procedures [22] [23] [24]. Whole blood analysis requires additional sample processing to remove cellular components and reduce matrix interference effects [23] [24].

Quality control procedures for immunoassay applications include the use of certified reference materials, appropriate calibration standards, and proficiency testing programs [22] [24]. These quality assurance measures ensure reliable performance in forensic laboratory settings and maintain chain of custody requirements for legal proceedings [22] [24].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Vårdal L, Askildsen HM, Gjelstad A, Øiestad EL, Edvardsen HM, Pedersen-Bjergaard S. Parallel artificial liquid membrane extraction of new psychoactive substances in plasma and whole blood. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Mar 24;1048:77-84. doi: 10.1016/j.jchromb.2017.02.010. Epub 2017 Feb 14. PubMed PMID: 28226266.

3: Hieger MA, Rose SR, Cumpston KL, Stromberg PE, Miller S, Wills BK. Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a novel substituted amphetamine: a case series. Am J Emerg Med. 2015 Dec;33(12):1843.e1-3. doi: 10.1016/j.ajem.2015.04.065. Epub 2015 May 2. PubMed PMID: 25983267.

4: Kerrigan S, Mott A, Jatzlau B, Ortiz F, Perrella L, Martin S, Bryand K. Designer psychostimulants in urine by liquid chromatography-tandem mass spectrometry. J Forensic Sci. 2014 Jan;59(1):175-83. doi: 10.1111/1556-4029.12306. Epub 2013 Dec 6. PubMed PMID: 24313279.

5: Eshleman AJ, Forster MJ, Wolfrum KM, Johnson RA, Janowsky A, Gatch MB. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology (Berl). 2014 Mar;231(5):875-88. doi: 10.1007/s00213-013-3303-6. Epub 2013 Oct 19. PubMed PMID: 24142203; PubMed Central PMCID: PMC3945162.

6: Nonaka R, Nagai F, Ogata A, Satoh K. In vitro screening of psychoactive drugs by [(35)S]GTPgammaS binding in rat brain membranes. Biol Pharm Bull. 2007 Dec;30(12):2328-33. PubMed PMID: 18057721.

7: Nagai F, Nonaka R, Satoh Hisashi Kamimura K. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. Eur J Pharmacol. 2007 Mar 22;559(2-3):132-7. Epub 2006 Dec 12. PubMed PMID: 17223101.